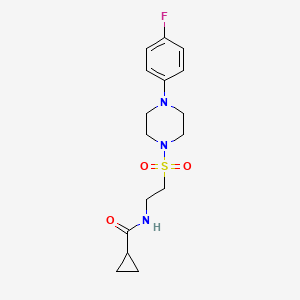

![molecular formula C21H17N5OS B2411198 N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396875-21-0](/img/structure/B2411198.png)

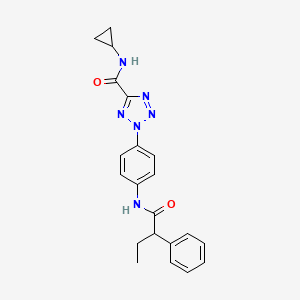

N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide, commonly known as MPTC, is a chemical compound with potential applications in scientific research. MPTC belongs to the class of triazole-based compounds and has shown promising results in various research fields due to its unique chemical structure.

科学的研究の応用

Antiprotozoal Activity

Indazole derivatives, including the compound , have shown promising antiprotozoal activity. Researchers synthesized a series of 22 indazole derivatives and evaluated their efficacy against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Notably, electron-withdrawing groups at the 2-phenyl ring enhanced antiprotozoal activity . Further investigations into the structure-activity relationships (SAR) of these derivatives could lead to novel antiprotozoal agents.

Medicinal Chemistry

Indazole serves as an essential scaffold in medicinal chemistry. The compound’s synthetic methodologies allow for the preparation of diverse derivatives with pharmacological potential. Researchers have explored the 2-phenyl-2H-indazole scaffold, which can be accessed through a one-pot procedure. The combination of ultrasound synthesis and Cadogan’s cyclization enables the efficient synthesis of this scaffold. Derivatization of these compounds provides valuable SAR information .

Antibacterial Properties

While specific studies on the compound’s antibacterial properties are limited, related indazole derivatives have demonstrated antibacterial activity. For instance, N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine exhibited potent activity against E. coli, P. aeruginosa, and S. epidermidis . Investigating similar derivatives could reveal the compound’s antibacterial potential.

Rhodium-Catalyzed Reactions

The compound’s structure contains a phenyl group, which could participate in C–C bond formation reactions. Experimental and theoretical studies involving rhodium-catalyzed reactions have explored similar aromatic amides. Understanding the reactivity of this compound in such reactions could provide insights into its synthetic applications .

Organic Intermediates

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a related organic intermediate, features borate and sulfonamide groups. Researchers have characterized its structure using various techniques. While this specific compound differs slightly, understanding its reactivity and potential applications as an intermediate is relevant .

作用機序

Mode of Action

Based on its structural similarity to other triazole-pyrimidine hybrids, it may exhibit neuroprotective and anti-inflammatory properties . These effects could be mediated through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

Given its potential neuroprotective and anti-inflammatory properties, it may interact with pathways related to inflammation and neuronal cell death

Result of Action

It has been suggested that it may have neuroprotective and anti-inflammatory effects

特性

IUPAC Name |

N-(2-methylsulfanylphenyl)-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5OS/c1-28-18-13-6-5-11-16(18)23-21(27)19-20(17-12-7-8-14-22-17)26(25-24-19)15-9-3-2-4-10-15/h2-14H,1H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZPTVFLUKPYRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2-Chloropyridin-4-yl)-1-(5,11-dihydroxy-7-azatetracyclo[6.2.1.02,6.04,10]undecan-7-yl)prop-2-en-1-one](/img/structure/B2411126.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid](/img/structure/B2411130.png)

![benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2411132.png)

![1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2411135.png)

![4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2411136.png)

![2-[(3-Methylphenyl)formamido]propanoic acid](/img/structure/B2411137.png)